molecular formula C17H25NO7S B7790462 Atropine, sulfate (2:1)

Atropine, sulfate (2:1)

Cat. No. B7790462
M. Wt: 387.4 g/mol
InChI Key: VJFQPODMEGSXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Atropine Sulfate is the sulfate salt of atropine, a naturally-occurring alkaloid isolated from the plant Atropa belladonna. Atropine functions as a sympathetic, competitive antagonist of muscarinic cholinergic receptors, thereby abolishing the effects of parasympathetic stimulation. This agent may induce tachycardia, inhibit secretions, and relax smooth muscles. (NCI04)
Hyoscyamine Sulfate is the sulfate salt of a belladonna alkaloid derivative and the levorotatory form of racemic atropine isolated from the plants Hyoscyamus niger or Atropa belladonna, which exhibits anticholinergic activity. Hyoscyamine functions as a non-selective, competitive antagonist of muscarinic receptors, thereby inhibiting the parasympathetic activities of acetylcholine on the salivary, bronchial, and sweat glands, as well as the eye, heart, bladder, and gastrointestinal tract. These inhibitory effects cause a decrease in saliva, bronchial mucus, gastric juices, and sweat. Furthermore, its inhibitory action on smooth muscle prevents bladder contraction and decreases gastrointestinal motility.
An alkaloid, originally from Atropa belladonna, but found in other plants, mainly SOLANACEAE. Hyoscyamine is the 3(S)-endo isomer of atropine.

Scientific Research Applications

  • Potentiometric Detection in Pharmaceutical Dosage Forms : Atropine sulfate is used in developing polymeric membranes with metal oxide nanoparticles for the potentiometric detection of atropine in commercial dosage forms. This method involves combining atropine sulfate with other materials to create sensitive and selective sensors for atropine measurement (Alterary et al., 2022).

  • Medical Applications : Atropine sulfate is an essential medicine recognized by the World Health Organization. It serves as a competitive antagonist of muscarinic acetylcholine receptors, affecting the parasympathetic nervous system. It's used in resuscitation, as an antidote for poisoning by organophosphate insecticides and nerve gases, and in ophthalmic applications (Saleh et al., 2015).

  • Biosensor Development : A novel DNA-biosensor was developed for the determination of atropine sulfate. This method uses a modified pencil graphite electrode, providing a simple and rapid approach for atropine sulfate detection (Ensafi et al., 2015).

  • Veterinary Medicine : Atropine sulfate is used in veterinary medicine. For example, its effects on heart rate in reptiles have been studied, demonstrating its impact on cardiovascular function at different doses (Cruz et al., 2014).

  • Poisoning Management : In cases of acute human poisoning by organophosphorus insecticides, atropine is used in combination with magnesium sulfate for treatment, reducing mortality and hospitalization days (Pajoumand et al., 2004).

  • Ophthalmic Uses : Atropine sulfate eye drops can induce acute delirium, especially in elderly patients, demonstrating the need for cautious use in certain populations (Maravi et al., 2020).

  • Inducing Arrhythmias : It is utilized to study arrhythmias, showing its effects on heart rate and rhythm under different conditions (Silişte & Siliște, 2019).

  • Treatment of Myopia : Atropine sulfate 1% has been used in children for treating and reducing the progression of myopia (Dyer, 1979).

  • Treating Rhinorrhea : Low-dose atropine sulfate has been applied topically for the treatment of rhinorrhea caused by allergic or viral rhinitis, showing effectiveness in symptom relief (Jackson & Teichgraeber, 1981).

  • Age-related Effects on ECG : The effects of atropine sulfate on the electrocardiogram in different age groups have been studied, revealing variations in response based on age (Dauchot & Gravenstein, 1971).

  • Neurobiological Studies : Atropine sulfate has been used in neurobiological research to study its effects on cognitive tasks, highlighting the role of muscarinic cholinergic systems in learning and memory (Chenoweth & Fountain, 2015).

  • Behavioral Studies : Its impact on sexual behavior in female rats has been investigated, suggesting a parasympathetic control mechanism (Singer, 1968).

properties

IUPAC Name

(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3.H2O4S/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFQPODMEGSXHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30947656
Record name Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atropine, sulfate (2:1)

CAS RN

5908-99-6, 55-48-1, 2472-17-5
Record name Atropine sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755889
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Atropine sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26671
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30947656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Atropine sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.214
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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